molecular formula C10H18O B3430122 alpha-Terpineol CAS No. 8006-39-1

alpha-Terpineol

Cat. No.: B3430122
CAS No.: 8006-39-1
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Description

Alpha-Terpineol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is commonly found in essential oils of various plants such as pine, petitgrain, and cajuput. This compound is known for its pleasant lilac-like aroma and is widely used in the fragrance and flavor industries. It also exhibits various biological activities, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Terpineol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound primarily relies on the hydration of alpha-Pinene due to its cost-effectiveness and availability of raw materials. The process involves:

    Extraction of Alpha-Pinene: Obtained from turpentine oil.

    Hydration Reaction: Conducted in large reactors with sulfuric acid as the catalyst.

    Purification: The crude product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Alpha-Terpineol undergoes various chemical reactions, including:

  • Oxidation: : this compound can be oxidized to form terpinene-4-ol and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Esterification: : The hydroxyl group in this compound can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Dehydration: : Under acidic conditions, this compound can undergo dehydration to form terpinolene and other terpenes.

  • Substitution: : The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

Alpha-Terpineol has a wide range of applications in scientific research:

  • Chemistry: : It is used as a starting material for the synthesis of various terpenoid compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: : this compound exhibits antimicrobial and antifungal properties. It has been studied for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

  • Medicine: : Research has shown that this compound possesses anti-inflammatory and antioxidant properties. It is being investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

  • Industry: : In addition to its use in fragrances and flavors, this compound is used in the production of cleaning agents and cosmetics due to its pleasant aroma and antimicrobial properties.

Mechanism of Action

The biological effects of alpha-Terpineol are primarily attributed to its interaction with cellular membranes and enzymes. It disrupts the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. Additionally, this compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Alpha-Terpineol is part of a group of isomeric terpenoids, including beta-Terpineol, gamma-Terpineol, and terpinen-4-ol. These compounds share similar structures but differ in the position of the double bond and the hydroxyl group:

  • Beta-Terpineol: : Has a similar structure but with the double bond in a different position. It is less commonly found in nature and has a slightly different aroma profile.

  • Gamma-Terpineol: : Also differs in the position of the double bond. It is found in some essential oils but is less prevalent than this compound.

  • Terpinen-4-ol: : This isomer has the hydroxyl group on the fourth carbon of the ring. It is a major component of tea tree oil and is known for its strong antimicrobial properties.

This compound is unique due to its widespread occurrence in nature, pleasant aroma, and versatile applications in various fields.

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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